
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
Description
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a synthetic naphthoquinone derivative featuring a methoxy group at position 5 and a phenylsulfanyl (thioether) substituent at position 2.
Properties
CAS No. |
105259-49-2 |
---|---|
Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
5-methoxy-2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-16(14)13(18)10-15(17(12)19)21-11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
NRNLBHUQOUYMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(C2=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(phenylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and phenylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state quinones, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Chemical Properties and Structure
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione features a methoxy group at the 5-position and a phenylthio group at the 2-position of the naphthalene ring. This structural configuration enhances its chemical reactivity and biological activity due to the presence of a conjugated system that facilitates redox reactions and interactions with biomolecules such as proteins and nucleic acids .
Antimicrobial Properties
Research indicates that naphthoquinones, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound's ability to induce oxidative stress in microbial cells leads to cell death, making it a candidate for treating infections caused by bacteria and fungi .
Table 1: Antimicrobial Activity of Naphthoquinones
Compound Name | Pathogen Targeted | Activity Type |
---|---|---|
This compound | Staphylococcus aureus | Bactericidal |
Juglone | Candida albicans | Antifungal |
Menadione | Escherichia coli | Bacteriostatic |
Antitumor Activity
The anticancer properties of naphthoquinones have been extensively studied. This compound has shown potential in disrupting mitochondrial functions and inducing apoptosis in cancer cells. Its derivatives have been evaluated for their effectiveness against various cancer cell lines, suggesting possible leads for novel cancer therapies .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of naphthoquinones, including their ability to protect against neurodegenerative diseases. These compounds may exert protective effects through antioxidant mechanisms and modulation of signaling pathways involved in neuronal survival .
Synthetic Routes
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of specific functional groups onto the naphthoquinone framework. Efficient synthetic methods are crucial for producing this compound in high yields and purity for research applications .
Table 2: Synthetic Methods Overview
Methodology | Description |
---|---|
Nucleophilic Substitution | Involves substitution of halogens with thiophenol |
Oxidative Coupling | Combines naphthalene derivatives with oxidizing agents |
Reductive Reactions | Reduces quinones to hydroquinones for further modification |
Industrial Applications
Beyond its biological significance, this compound has potential applications in the development of dyes and pigments due to its chromophoric properties. The compound's unique structure may enhance solubility and bioavailability compared to other naphthoquinones, making it suitable for various industrial uses .
Mechanism of Action
The mechanism of action of 5-methoxy-2-(phenylthio)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in cancer therapy. Additionally, the methoxy and phenylthio groups can interact with specific enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Alkylphenoxy derivatives (e.g., compound 16) show higher yields (45%) compared to methoxy-substituted analogs (e.g., compound 15: 30%), suggesting steric or electronic challenges in methoxy-containing syntheses .
- Lipophilicity: The phenylsulfanyl group in the target compound likely enhances lipophilicity compared to oxygen-based substituents (e.g., phenoxy in compound 15), impacting membrane permeability and bioavailability .
Solubility and Stability :
- Hydroxyl groups (e.g., compound 3ad) improve water solubility but may reduce stability due to oxidative susceptibility. Methoxy and alkyl/aryl groups enhance lipid solubility and stability .
- The phenylsulfanyl group in the target compound may confer unique solid-state packing via C–H⋯S interactions, as seen in sulfur-containing analogs .
Biological Activity
5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Structural Characteristics
The compound features:
- Methoxy Group : Located at the 5-position of the naphthalene ring.
- Phenylthio Group : Positioned at the 2-position, which may enhance solubility and bioavailability compared to other naphthoquinones.
This structure allows for significant chemical reactivity and interaction with various biological targets, including proteins and nucleic acids, leading to its notable biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens. The mechanism of action is primarily attributed to its ability to induce oxidative stress in microbial cells, resulting in cell death.
Key Findings:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Fungal Activity : It also demonstrates antifungal properties, inhibiting the growth of various fungal strains through mechanisms that disrupt cell membrane integrity and function .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Its ability to disrupt mitochondrial functions and induce apoptosis in cancer cells is particularly noteworthy.
Research Insights:
- Cell Line Studies : In vitro studies have shown that derivatives of naphthoquinones can significantly reduce cell viability in cancer cell lines such as colon adenocarcinoma and breast ductal carcinoma. The compound's structure allows it to interact with DNA, leading to oxidative damage that inhibits cancer cell proliferation .
- Mechanism of Action : The compound may induce apoptosis through the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .
Comparative Analysis with Other Naphthoquinones
To provide context on the biological activity of this compound, a comparison with other notable naphthoquinones is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
Lawsone | 2-Hydroxy-1,4-naphthoquinone | Natural product with traditional medicinal uses |
Menadione | 2-Methyl-1,4-naphthoquinone | Vitamin K precursor with significant biological roles |
Juglone | 5-Hydroxy-1,4-naphthoquinone | Exhibits strong antimicrobial properties |
This compound stands out due to its specific substitution pattern which may enhance its reactivity and interactions with biological targets compared to these compounds.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antibacterial Efficacy Study : A recent investigation assessed the antibacterial activity of various naphthoquinone derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited promising results comparable to standard antibiotics .
- Cancer Cell Studies : Another study focused on the effects of naphthoquinones on breast cancer cells revealed that specific structural modifications significantly enhanced their cytotoxicity and ability to induce apoptosis .
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione, and how can reaction efficiency be evaluated?
Methodological Answer: Synthesis can be optimized using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by experimental validation. Key parameters include solvent choice, temperature, and catalyst selection. Reaction efficiency is assessed via yield optimization, purity analysis (HPLC or GC-MS), and kinetic studies to identify rate-limiting steps .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HR-MS) validates molecular weight. Purity is quantified via UV-Vis spectrophotometry (e.g., absorbance at λ_max for quinones) or chromatographic methods (HPLC with photodiode array detection) .
Q. How should preliminary toxicological assessments be designed for in vitro models?
Methodological Answer: Use standardized cell lines (e.g., HepG2 for hepatic toxicity, HEK293 for renal effects) with dose-response curves spanning 3–4 orders of magnitude. Include positive controls (e.g., known cytotoxic agents) and measure viability via MTT assays. Follow OECD guidelines for endpoint selection, such as IC₅₀ determination and oxidative stress markers (e.g., ROS assays) .
Q. What inclusion criteria ensure relevant studies in systematic reviews of this compound’s toxicity?
Methodological Answer: Prioritize studies with defined exposure routes (oral, inhalation, dermal), controlled dosing, and mammalian models (rodents, primates). Exclude studies with incomplete outcome reporting or high attrition bias. Use risk-of-bias tools (e.g., Table C-6/C-7) to grade study confidence based on randomization, blinding, and exposure characterization .
Q. How can environmental stability and degradation pathways be studied under laboratory conditions?
Methodological Answer: Simulate environmental matrices (e.g., water, soil) under controlled pH, temperature, and UV exposure. Monitor degradation via HPLC-MS to identify metabolites. Use OECD 301/302 guidelines for aerobic/anaerobic biodegradation testing. Quantify half-lives (t₁/₂) and assess partitioning coefficients (log K₀w) .
Advanced Research Questions
Q. How can conflicting data on this compound’s hepatotoxicity be resolved across studies?
Methodological Answer: Conduct meta-analyses weighted by study confidence (e.g., High/Moderate/Low per Table C-7). Evaluate species-specific metabolic pathways (e.g., cytochrome P450 activity differences) and dosing regimens. Use in silico toxicokinetic models (e.g., GastroPlus) to extrapolate interspecies variations .
Q. What experimental designs minimize bias in long-term carcinogenicity studies?
Methodological Answer: Implement double-blinding for dose administration and outcome assessment. Use stratified randomization to allocate subjects, ensuring balanced baseline characteristics. Include satellite groups for interim biomarker analysis (e.g., DNA adducts, comet assays). Adhere to OECD 451/453 guidelines for chronic toxicity and carcinogenicity protocols .
Q. How do substituent modifications (e.g., methoxy vs. methylthio groups) influence bioactivity?
Methodological Answer: Perform comparative SAR studies using analogs with systematic substituent variations. Assess redox potential via cyclic voltammetry (for quinone moieties) and binding affinity via surface plasmon resonance (SPR). Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like NAD(P)H:quinone oxidoreductase .
Q. What methodologies quantify this compound’s environmental persistence in multi-media systems?
Methodological Answer: Deploy fugacity modeling (Level III/IV) to predict air-water-soil partitioning. Validate with field sampling (e.g., passive air/water samplers) and LC-MS/MS quantification. Assess bioaccumulation potential using in vitro assays (e.g., phospholipid membrane affinity) or in vivo models (e.g., zebrafish embryos) .
Q. How can mechanistic studies differentiate between ROS-mediated toxicity and direct DNA damage?
Methodological Answer: Use ROS scavengers (e.g., N-acetylcysteine) in parallel with comet assays (for DNA strand breaks) and γ-H2AX immunofluorescence (for double-strand breaks). Compare transcriptomic profiles (RNA-seq) of oxidative stress vs. DNA repair pathways. Validate with knockout cell lines (e.g., ATM/ATR-deficient models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.